The compound is classified as a purine derivative and falls under the category of bioactive molecules with potential therapeutic applications. Its structural features suggest it may interact with various biological targets, making it of interest in drug discovery and development.
The synthesis of 9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves several key steps:
Common reagents might include halogenating agents for introducing chlorine and alkylating agents for adding propyl groups. Reaction conditions typically require inert atmospheres to prevent unwanted side reactions.
The molecular structure of 9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can be represented using various structural formulas:
CCCCn1c(=O)c2c(nc3n2CCCN3c2ccc(C)c(Cl)c2)n(C)c1=O
This notation provides a concise representation of the compound's structure that can be utilized in cheminformatics applications.
The compound features:
9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is capable of undergoing various chemical reactions:
Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are typically employed in these transformations .
The mechanism of action for 9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione likely involves its interaction with specific biological targets such as enzymes or receptors:
The physical and chemical properties of 9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione include:
Property | Value |
---|---|
Molecular Weight | 401.9 g/mol |
Molecular Formula | |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
These properties indicate that further studies are required to establish detailed physical characteristics such as solubility and stability under various conditions.
The potential applications of 9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione include:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: